molecular formula C7H16ClNO B2851584 [1-(Aminomethyl)cyclopentyl]methanol hydrochloride CAS No. 1797333-92-6

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Cat. No.: B2851584
CAS No.: 1797333-92-6
M. Wt: 165.66
InChI Key: HRIWPBHLJLRULD-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a hydrochloride salt form of [1-(aminomethyl)cyclopentyl]methanol, which is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, with a methanol group also attached to the ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves several steps:

Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride can be compared with other similar compounds such as:

    [1-(Aminomethyl)cyclohexyl]methanol hydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    [1-(Aminomethyl)cyclopropyl]methanol hydrochloride: This compound features a cyclopropyl ring, making it structurally different but functionally similar.

    [1-(Aminomethyl)cyclobutyl]methanol hydrochloride: This compound has a cyclobutyl ring, offering different steric and electronic properties.

The uniqueness of this compound lies in its specific ring structure, which influences its reactivity and interactions with other molecules .

Biological Activity

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

The compound is synthesized through a multi-step process involving cyclopentylmethanol and formaldehyde, followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. This synthesis pathway ensures high yield and purity, making it suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group is crucial for modulating the activity of these targets, potentially influencing various biochemical pathways within cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated. Its structural analogs have shown promising results against human adenovirus, indicating a potential role in antiviral therapies .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects in vitro, with varying degrees of efficacy reported. For example, it displayed moderate cytotoxicity (CC50 = 22.9 μM) in certain assays .
  • Selectivity Index : The selectivity index (SI) is an important measure of the therapeutic window of a compound. For related compounds, high SI values (>100) indicate a favorable balance between efficacy and safety .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI)
[1-(Aminomethyl)cyclopentyl]methanol HCl0.622.938.2
[1-(Aminomethyl)cyclohexyl]methanol HCl0.18120666.7
[1-(Aminomethyl)cyclopropyl]methanol HCl0.27156.8580.7

This table highlights the differences in potency and safety profiles among related compounds, emphasizing the need for further research into the specific mechanisms at play for this compound.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiviral Efficacy : A study focusing on adenovirus inhibition demonstrated that derivatives of this compound could significantly reduce viral load in vitro, suggesting potential applications in treating viral infections .
  • Cytotoxicity Assessment : In vitro assays revealed varying levels of cytotoxicity across different cell lines, highlighting the importance of context when evaluating the safety profile of this compound .

Properties

IUPAC Name

[1-(aminomethyl)cyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-7(6-9)3-1-2-4-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIWPBHLJLRULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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